molecular formula C9H7IN2O B13668573 7-Iodo-2-methoxyquinoxaline

7-Iodo-2-methoxyquinoxaline

Cat. No.: B13668573
M. Wt: 286.07 g/mol
InChI Key: BYGWTPKMTLUBGP-UHFFFAOYSA-N
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Description

7-Iodo-2-methoxyquinoxaline is a heterocyclic aromatic compound with the molecular formula C₉H₇IN₂O. It is a derivative of quinoxaline, which is known for its versatile applications in various fields, including medicinal chemistry and industrial processes . The presence of iodine and methoxy groups in its structure makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methoxyquinoxaline typically involves the iodination of 2-methoxyquinoxaline. One common method includes the reaction of 2-methoxyquinoxaline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methoxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodo-2-methoxyquinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methoxyquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 7-Iodo-2-methoxyquinoxaline is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions and its potential interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

7-iodo-2-methoxyquinoxaline

InChI

InChI=1S/C9H7IN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3

InChI Key

BYGWTPKMTLUBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=N1)I

Origin of Product

United States

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